Journal Name:Electrophoresis
Journal ISSN:0173-0835
IF:3.595
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1522-2683
Year of Origin:1980
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:310
Publishing Cycle:Semimonthly
OA or Not:Not
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.actamat.2023.119136
The MAX phases are a group of ternary carbides and nitrides with potential for use in advanced high temperature applications. Numerous studies have shown their main deformation mechanism to be basal plane slip, even in extreme orientations, yet the fundamentals of this mechanism and dependencies on size and applied stress state remain inconclusive. Based on similar studies in Ti3SiC2, Ti3AlC2 and Ti2AlC, the current work investigated the onset of basal plane slip as a function of loading orientation by compressing single crystal micropillars of Cr2AlC. The results suggest clear changes in the critical resolved shear stress with loading orientation (non-Schmid effects), and attempts were made to rationalize this behavior by comparison with models of dislocation activity. On this basis, it is proposed that external influences on dislocation mobility are likely the governing factor in the observed non-Schmid effects in the MAX phases.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-16 , DOI:
10.1016/j.actamat.2023.119133
A Ni50Mn28Ga22 single crystal exhibiting 10M martensitic structure at room temperature was studied by X-ray diffraction measured in situ under uniaxial tensile stress up to 20 MPa and in different initial orientations of the sample. When the c axis lies along the direction of the applied stress, the sample is elongated primarily by the stress-induced reorientation. In comparison, with a or b axis lying along the stress direction, the overall elongation happens primarily due to the change of the lattice parameters and also the modulation amplitude of 10M martensite rapidly decreases with the applied tension. The initial tensile Young modulus calculated from the refined lattice parameters is very low and exhibits gradual stiffening with the increasing tensile stress. Close to zero stress the modulus has an extremely low value of about 0.3 GPa.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-06-27 , DOI:
10.1016/j.actamat.2023.119116
In the present study, the formation mechanism of tearing topography surface (TTS), which is observed after slow strain-rate tensile tests of H-charged pearlitic specimens, was investigated in detail. The TTS always appeared at the subsurface of failed H-charged specimens, where H atoms were concentrated after room-temperature electrochemical H-charging. The TTS consisted of stepped flat surfaces and dimpled surfaces. The flat surface was caused by the coalescence of sharp micro-shear cracks, not micro-voids, of H-enriched cementite (θ) platelets in a pearlite colony, namely brittle transcolonial fracture. The regions surrounding the flat surface were H-depleted due to the migration of H atoms into neighboring micro-shear cracks during tensile deformation. As a result, the H-depleted regions were fractured by the typical coalescence of micro-voids, namely relatively ductile shear cracking, resulting in dimpled surfaces after tensile fracture. These results mean that the TTS region, strictly speaking, the flat surface region, which is generated by transcolonial fracture inside the TTS region, is an initial site of H-induced cracking of pearlitic steel. The ab-initio calculations of the energy value of H desorption from a C vacancy in θ supported the recent report that H atoms are concentrated inside the θ platelets after H charging.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.actamat.2023.119140
Hysteresis and durability are generally on the opposite sides of a trade-off for superelastic materials. We herein break this trade-off and report that BaTiO3 (BT) micropillars present size-dependent superelasticity and possess simultaneous large hysteresis and super-durability, sustaining up to 108 cycles without functional degradation and structural failure. TEM results reveal that the as-fabricated BT pillars are composed of inner BT crystal part and surface BT amorphous layer. In addition, it is found that after high temperature annealing, the BT pillar with d of 2 µm loses superelasticity. Based on these results, a model was developed to explain the size dependent behavior of BT pillars by considering the constitutive behavior difference of BT crystal and BT in amorphous phase, and their interaction during compressive stress loading and unloading. The super-durability was attributed to the small stress to drive ferroelastic switching, that are much smaller than the dislocation nucleation activation stress and the compression strength of BT pillars, and the moderate mismatch stress between different ferroelectric variants as well as the stress relaxation by the high surface area of the small volume BT pillar. These discoveries enable ferroelectric micropillars many promising applications such as microdampers, and also provide significant insight into developing superelastic materials with enhanced durability.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.actamat.2023.119177
Multi-principal element alloys (MPEAs) continue to gain research prominence due to their promising high-temperature microstructural and mechanical properties. Recently, machine learning (ML) and materials informatics have been used extensively for screening MPEAs, however, most of these efforts were focused on constructing classification and regression models for predicting phase stability and mechanical properties of known compositions. These approaches may accelerate the screening process but optimizing new compositions with desirable properties within a practical time frame from an infinitely large design space of MPEA systems remains a grand challenge. To tackle this composition optimization challenge, a generative adversarial network coupled with a neural-network ML model was utilized to design MPEAs by filtering compositions that have high hardness. Even in a high-dimensional space with 18 elements as descriptors, the ML model was able to generate optimized compositions from which one composition was found to have 10% higher hardness (941 HV) than the maximum in the training data (857 HV). Density-functional theory was used to provide thermodynamic and electronic insights to higher hardness of the new MPEA found. The present work can optimize compositions from a wide design space of 18 elements (including W, Ta and Nb) that presents an opportunity to synthesize new compositions for applications ranging from corrosion-resistant alloys to nuclear materials. The findings suggest that generative ML can greatly accelerate materials discovery by identifying novel compositions, which can serve as a data-informed tool to guide experiments.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.actamat.2023.119138
Interfaces play a crucial role in mechanical behaviors of laminated materials. In this study, a series of hard/soft nanotwinned Cu laminates with varying interface spacing from 200 to 33 μm are prepared by means of direct current electrodeposition. Simultaneous improvement of strength and work hardening with decreasing interface spacing is found in tensile tests. Extra strengthening and geometrically necessary dislocations (GNDs), but without any strain concentration, are found in the vicinity of interfaces. An obvious strain discrepancy appears across the interface and decreases with decreasing interface spacing. Most importantly, a highest plastic strain gradient appearing in the vicinity of interfaces, regardless of interface spacing, indicates a significant deformation compatibility across the interfaces. The spatially-distributed strengthening mediated by interface contributes for increasing strength and decreasing strain discrepancy by decreasing the interface spacing.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.actamat.2023.119174
High-entropy perovskite oxides (HEPOs) suffer from inferior stability in high-power battery-supercapacitor hybrid (BSH) devices. Therefore, revealing their energy storage mechanism is extremely important for optimizing appliance stability. Herein, La0.7Bi0.3Mn0.4Fe0.3Cu0.3O3 nano-HEPO exhibits the dual-ion energy storage mechanism in aqueous alkaline BSH devices. The rapid deintercalation of oxygen anions from the (sub)surface facilitates the intercalation of hydrogen cations into the bulk during charging; however, the deintercalation of hydrogen cations upon the discharge process is hindered because of the surface filling with oxygen vacancies, resulting in an irreversible phase transition and volumetric expansion. Meanwhile, the evolution of surface oxygen species leads to the weak binding between the surface metal-oxygen polyhedron and the bulk, causing severe capacity deterioration due to the active cation leaching and surface inactive La(OH)3 aggregation. Finally, optimal strategies are presented based on the dual-ion intercalation chemistry of HEPOs for application in high-performance BSH devices with long service life.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-03 , DOI:
10.1016/j.actamat.2023.119137
Trapping at irradiation-induced defects significantly enhances hydrogen-isotope retention in metals with low hydrogen solubility. Here, we present the first microscopic observation of nanocavity formation on tungsten surfaces exposed to low-dose hydrogen plasma at room temperature. The nanocavities exhibit very high aspect ratios between their lateral size L and thickness ω (L/ω: 60-90) and represent the predominant microstructural defects in the early development stage of the hydrogen supersaturated surface layer on hydrogen plasma-irradiated tungsten (see Nucl Fusion 57 (2017) 016026, Acta Mater 201 (2020) 55). We also quantify the vacancy yield in tungsten under hydrogen irradiation with ion energies below the threshold to create stable Frenkel pairs. Such defect production at sub-threshold energy is conventionally deemed impossible, but we consider that the exposed surface acts as a defect sink with strong absorption bias for mobile self-interstitial atoms from temporarily created Frenkel pairs. This results in a high excess of immobile vacancies in the nanometer-thin surface layer and their agglomeration causes the evolution of large, disc-like nanocavities.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-06-27 , DOI:
10.1016/j.actamat.2023.119104
We propose a quantum-mechanical dimensionless metric, the local-lattice distortion (LLD), as a reliable predictor of ductility in refractory multi-principal-element alloys (RMPEAs). The LLD metric is based on electronegativity differences in localized chemical environments and combines atomic-scale displacements due to local lattice distortions with a weighted average of valence-electron count. To evaluate the effectiveness of this metric, we examined body-centered cubic (bcc) refractory alloys that exhibit ductile-to-brittle behavior. Our findings demonstrate that local-charge behavior can be tuned via composition to enhance ductility in RMPEAs. With finite-sized cell effects eliminated, the LLD metric accurately predicted the ductility of arbitrary alloys, which compares well with existing tensile-elongation experiments. To validate further, we qualitatively evaluated the ductility of two refractory RMPEAs, i.e., NbTaMoW and Mo72W13Ta10Ti2.5Zr2.5, through the observation of crack formation under indentation, again showing excellent agreement with LLD predictions. A comparative study of three refractory alloys provides further insights into the electronic-structure origin of ductility in refractory RMPEAs. This proposed metric enables rapid and accurate assessment of ductility behavior in the vast RMPEA composition space.
Electrophoresis ( IF 3.595 ) Pub Date: 2023-07-16 , DOI:
10.1016/j.actamat.2023.119165
Metastable β titanium alloys possess excellent strain-hardening capability, but suffer from a low yield strength. As a result, numerous attempts have been made to strengthen this important structural material in the last decade. Here, we explore the contributions of grain refinement and interstitial additions in raising the yield strength of a Ti-12Mo (wt.%) metastable β titanium alloy. Surprisingly, rather than strengthening the material, grain refinement actually lowers the ultimate tensile strength in this alloy. This unexpected and anomalous behavior is attributed to a significant enhancement in strain-induced α’’ martensite phase transformation, where in-situ synchrotron X-ray diffraction analysis reveals that this phase is much softer than the parent β phase. Instead, a combination of both oxygen addition and grain refinement is found to realize an unprecedented strength-ductility synergy in a Ti-12Mo-0.3O (wt.%) alloy. The advantageous effect of oxygen solutes in this ternary alloy is twofold. Firstly, solute oxygen largely suppresses strain-induced transformation to the α’’ martensite phase, even in a fine-grained microstructure, thus avoiding the softening effect of excessive amounts of α’’ martensite. Secondly, oxygen solutes readily segregate to twin boundaries, as revealed by atom probe tomography. This restricts the growth of {332} deformation twins, thereby promoting more extensive twin nucleation, leading to enhanced microstructural refinement. The insights from our work provide a cost-effective rationale for the design of strong yet tough metastable β titanium alloys, with significant implications for more widespread use of this high strength-to-weight structural material.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物3区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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22.00 | 147 | Science Citation Index Science Citation Index Expanded | Not |
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